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Compound of Interest

Compound Name: 5-Allyl-6-methyl-2-thiouracil

CAS No.: 102613-14-9

Cat. No.: B1331734

Get Quote

This guide offers an in-depth comparative analysis of the key spectroscopic data for a

homologous series of 5-alkyl-2-thiouracils. These compounds are of significant interest in

medicinal chemistry, forming the backbone of various therapeutic agents, including antithyroid

and anticancer drugs.[1][2] Accurate structural elucidation is paramount for drug development,

and a thorough understanding of their spectroscopic signatures is essential for researchers in

the field. This document synthesizes experimental data and established chemical principles to

provide a predictive and comparative framework for characterizing these molecules using

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

Spectroscopy, as well as Mass Spectrometry (MS).

The Crucial Role of Spectroscopy in Thiouracil
Characterization
The functional group complexity of the 5-alkyl-2-thiouracil scaffold—comprising a pyrimidine

ring, secondary amides, a thiocarbonyl, and a carbonyl group—gives rise to distinct and

informative spectroscopic data. Each technique provides a unique piece of the structural

puzzle:
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NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity

and chemical environment of each atom.

IR Spectroscopy identifies the functional groups by probing their characteristic vibrational

frequencies.

UV-Vis Spectroscopy provides insight into the conjugated π-system of the molecule and its

electronic transitions.

Mass Spectrometry determines the molecular weight and offers crucial information about the

molecular formula and fragmentation patterns, confirming the structure.

This multi-faceted approach ensures a self-validating system for structural confirmation, a

cornerstone of trustworthy and reproducible scientific research.

The General Workflow of Spectroscopic Analysis
The process of characterizing a newly synthesized 5-alkyl-2-thiouracil follows a logical

progression. After synthesis and purification, the compound is subjected to a battery of

spectroscopic tests. The data from each analysis are then pieced together to build a complete

and unambiguous structural picture.
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Caption: General workflow for the characterization of 5-alkyl-2-thiouracils.

Comparative ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 5-alkyl-2-thiouracils, specific trends can be observed as the alkyl chain length

increases. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these analyses

due to its excellent solubilizing power for the polar thiouracil core.[3]
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¹H NMR Analysis: The ¹H NMR spectrum is characterized by signals from the two N-H protons,

the C6-H vinyl proton, and the protons of the C5-alkyl chain.

N-H Protons (N1-H, N3-H): These typically appear as two distinct, broad singlets in the

downfield region (δ 11.0 - 12.5 ppm), indicative of their acidic nature and involvement in

hydrogen bonding.

C6-H Proton: This lone vinyl proton appears as a sharp singlet, typically around δ 7.5 - 7.8

ppm. Its chemical shift is subtly influenced by the electron-donating nature of the adjacent

alkyl group.

Alkyl Protons: The signals for the alkyl chain follow predictable patterns. The protons on the

carbon directly attached to the ring (α-protons) are the most deshielded.

¹³C NMR Analysis: The ¹³C NMR spectrum provides a carbon count and information about the

chemical environment of each carbon atom.

Carbonyl & Thiocarbonyl (C4 & C2): These are the most downfield signals. The C=S carbon

(C2) is typically found around δ 175-180 ppm, while the C=O carbon (C4) appears around δ

160-165 ppm.

Ring Carbons (C5 & C6): The olefinic carbons of the ring appear between δ 110 and 145

ppm.

Alkyl Carbons: These resonate in the upfield region (δ 10 - 40 ppm).

Table 1: Comparative NMR Data for 5-Alkyl-2-Thiouracils (Expected Shifts in DMSO-d₆)

Compound R-Group
C6-H (δ,
ppm)

Alkyl Chain
(δ, ppm)

C2 (C=S) (δ,
ppm)

C4 (C=O)
(δ, ppm)

5-Methyl-2-

thiouracil
-CH₃ ~7.6 ~1.9 (s, 3H) ~176 ~162

5-Ethyl-2-

thiouracil
-CH₂CH₃ ~7.6

~2.3 (q, 2H),

~1.1 (t, 3H)
~176 ~162
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| 5-Propyl-2-thiouracil | -CH₂CH₂CH₃ | ~7.6 | ~2.2 (t, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H) | ~176 |

~162 |

Causality: The weak electron-donating inductive effect of the alkyl groups has a minimal impact

on the chemical shift of the C6-H proton across the series. The primary diagnostic changes are

observed within the signals of the alkyl chain itself, which follow standard splitting patterns and

chemical shifts.

Comparative Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectra of 5-alkyl-2-thiouracils are

dominated by absorptions from the N-H, C=O, C=C, and C=S bonds. The analysis is typically

performed on a solid sample using KBr pellets or an Attenuated Total Reflectance (ATR)

accessory.

N-H Stretching: A broad, strong band appears in the 3100-3300 cm⁻¹ region, characteristic of

the N-H bonds in the ring.

C-H Stretching: Absorptions from the alkyl C-H bonds appear just below 3000 cm⁻¹. The

intensity and complexity of this region increase with the length of the alkyl chain.[4]

C=O Stretching: A very strong, sharp absorption band for the C4 carbonyl group is observed

around 1650-1680 cm⁻¹.

C=C and C=N Stretching: These ring vibrations typically appear as a series of bands in the

1550-1650 cm⁻¹ region.

C=S Stretching (Thioamide Band): The thiocarbonyl stretch is weaker than the carbonyl

stretch and is often coupled with other vibrations. It typically appears in the 1150-1250 cm⁻¹

region.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for 5-Alkyl-2-Thiouracils
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Vibrational Mode
5-Methyl-2-
thiouracil

5-Ethyl-2-thiouracil
5-Propyl-2-
thiouracil

N-H stretch ~3200 ~3200 ~3200

Alkyl C-H stretch ~2960, 2870 ~2970, 2930, 2875 ~2960, 2930, 2870

C=O stretch ~1670 ~1670 ~1670

C=C stretch ~1620 ~1620 ~1620

| C=S stretch | ~1200 | ~1200 | ~1200 |

Causality: The core vibrational frequencies (N-H, C=O, C=S) remain largely consistent across

the series, as the alkyl substituent does not significantly alter their bond strengths.[5] The

primary observable difference is in the C-H stretching region (2850-3000 cm⁻¹), which gains

complexity as more CH₂ groups are added to the chain.[4]

Comparative UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated system of the

thiouracil ring. The spectra are typically recorded in a polar solvent like ethanol or methanol.

The parent 2-thiouracil molecule exhibits a strong absorption band centered around 275 nm.[6]

This absorption is primarily due to a π→π* electronic transition within the conjugated α,β-

unsaturated thioamide system.

Alkyl groups at the C5 position act as weak auxochromes. An auxochrome is a group of atoms

that, when attached to a chromophore, modifies its ability to absorb light. Alkyl groups, through

a hyperconjugation effect, can cause a small bathochromic shift (a shift to longer wavelengths).

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) in Ethanol

Compound R-Group Expected λₘₐₓ (nm) Transition Type

2-Thiouracil (parent) -H ~275[6] π→π*

5-Methyl-2-thiouracil -CH₃ ~277 π→π*

5-Ethyl-2-thiouracil -CH₂CH₃ ~278 π→π*
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| 5-Propyl-2-thiouracil | -CH₂CH₂CH₃ | ~278-279 | π→π* |

Causality: The increasing electron-donating ability with alkyl chain length is minimal, leading to

only a slight red shift in the λₘₐₓ. A second, weaker absorption corresponding to an n→π*

transition of the thiocarbonyl group may be observed at longer wavelengths (~320-340 nm),

often appearing as a shoulder on the main π→π* band.[7]

Comparative Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and reveals

characteristic fragmentation patterns. The molecular ion peak (M⁺˙) for 5-alkyl-2-thiouracils is

typically prominent. A key fragmentation pathway for the thiouracil ring is a retro-Diels-Alder

(RDA) reaction.[8]

The fragmentation of the alkyl chain itself follows established patterns for alkanes, primarily

involving the loss of alkyl radicals to form stable carbocations.[9][10] The most significant

fragmentation is often the cleavage of the bond beta to the pyrimidine ring (β-cleavage), which

results in a stable, resonance-delocalized cation.

Molecular Ion (M⁺˙)
5-Propyl-2-thiouracil

m/z = 170

Retro-Diels-Alder
Fragmentation

[M - 29]⁺
m/z = 141

- C₂H₅˙

[M - 43]⁺
m/z = 127

- C₃H₇˙ Loss of C₂H₅ radical
(β-cleavage)

Fragment
m/z = 111

- HCNS

Fragment
m/z = 59

- C₃H₇-C=C=O
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Caption: Key fragmentation pathways for 5-propyl-2-thiouracil in EI-MS.

Table 4: Key Mass Spectrometry Fragments (m/z) for 5-Alkyl-2-Thiouracils
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Compound R-Group M⁺˙ (m/z) [M - R]⁺
[M - Alkene]⁺
(McLafferty)

5-Methyl-2-

thiouracil
-CH₃ 142 127 ([M-CH₃]⁺) N/A

5-Ethyl-2-

thiouracil
-CH₂CH₃ 156 141 ([M-CH₃]⁺) N/A

| 5-Propyl-2-thiouracil | -CH₂CH₂CH₃ | 170[11] | 141 ([M-C₂H₅]⁺) | 142 |

Causality: The molecular ion peak increases by 14 mass units (a CH₂ group) for each step in

the homologous series. For the propyl derivative and longer chains, a McLafferty

rearrangement becomes possible, involving the transfer of a γ-hydrogen to the carbonyl

oxygen, leading to the elimination of a neutral alkene and a fragment with m/z = 142. The most

abundant fragment ion often results from β-cleavage of the alkyl chain, due to the stability of

the resulting cation.[10]

Experimental Methodologies
To ensure reproducibility, standardized protocols should be followed.

1. NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-alkyl-2-thiouracil

derivative.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Ensure complete dissolution, using gentle warming if necessary.

Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use

standard acquisition parameters. For ¹³C, a sufficient number of scans should be averaged to

achieve a good signal-to-noise ratio.

2. FTIR Spectroscopy Protocol (ATR)
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Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean.

Collect a background spectrum of the empty ATR stage.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the

crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[5]

3. UV-Vis Spectroscopy Protocol

Stock Solution: Prepare a stock solution of the compound in a UV-grade solvent (e.g.,

ethanol) at a concentration of ~1 mg/mL.

Working Solution: Dilute the stock solution to a concentration that gives a maximum

absorbance between 0.5 and 1.5 AU. A typical concentration is around 10-20 µg/mL.[12]

Data Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the

solvent (blank) and the other with the sample solution.

Scan: Scan across a wavelength range of 200-400 nm to identify the λₘₐₓ.[12]

4. Mass Spectrometry Protocol (EI)

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe.

Ionization: Volatilize the sample by heating the probe. Ionize the gaseous molecules using a

standard electron beam (typically 70 eV).

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-

flight).

Data Collection: Record the mass spectrum, noting the m/z values and relative abundances

of the molecular ion and fragment ions.
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Conclusion
The spectroscopic characterization of 5-alkyl-2-thiouracils is a systematic process where NMR,

IR, UV-Vis, and MS data provide complementary and confirmatory information. While the core

thiouracil moiety dictates the major spectral features, the C5-alkyl substituent provides subtle,

predictable, and diagnostic modifications. Increasing the alkyl chain length predictably

increases the molecular weight (MS), adds complexity to the C-H regions of the NMR and IR

spectra, and causes a minor bathochromic shift in the UV-Vis spectrum. Understanding these

comparative trends is indispensable for researchers in drug discovery and organic synthesis for

the rapid and confident identification of this important class of heterocyclic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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